molecular formula C17H17BrN2OS B2563856 (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide CAS No. 1052545-52-4

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide

Cat. No. B2563856
CAS RN: 1052545-52-4
M. Wt: 377.3
InChI Key: XBZZVDNLZMKIAG-YBFBCAGJSA-N
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Description

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide, also known as ETP-46321, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It may also activate certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. In addition, this compound has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for the development of new drugs. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide. One direction is to investigate its potential therapeutic properties in other fields of research, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and pharmacokinetics.

Synthesis Methods

The synthesis method of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide involves the reaction of 3-ethyl-4-phenylthiazol-2-amine with 4-hydroxybenzaldehyde in the presence of hydrobromic acid. The resulting product is then purified using recrystallization. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted by Wang et al. (2019), this compound was found to inhibit the growth and metastasis of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study by Chen et al. (2020), this compound was found to have neuroprotective effects in a mouse model of Parkinson's disease.

properties

IUPAC Name

4-[(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-2-19-16(13-6-4-3-5-7-13)12-21-17(19)18-14-8-10-15(20)11-9-14;/h3-12,20H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZVDNLZMKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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